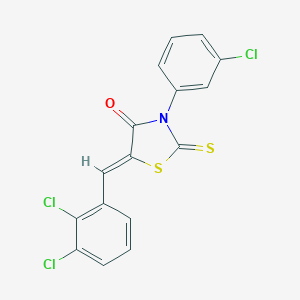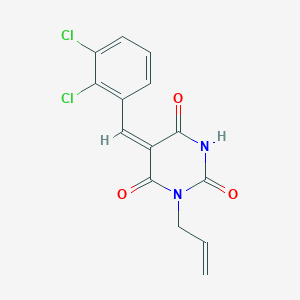![molecular formula C27H27N3O5S B328898 ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B328898.png)
ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups such as allyloxy, ethoxy, and pyridinylmethylene. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting with the preparation of the thiazolopyrimidine core. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions to form the thiazolopyrimidine scaffold. Subsequent functionalization of the scaffold with allyloxy, ethoxy, and pyridinylmethylene groups is achieved through a series of nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazolopyrimidine core
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-3-OXO-2-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and NF-kB proteins.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects
Comparación Con Compuestos Similares
Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Thiazolo[3,2-a]pyridines, thiazolo[3,2-a]pyrimidines with different substituents.
Uniqueness: The presence of the allyloxy, ethoxy, and pyridinylmethylene groups imparts unique chemical and biological properties, such as enhanced stability and specific biological activity
Propiedades
Fórmula molecular |
C27H27N3O5S |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
ethyl (2E)-5-(3-ethoxy-4-prop-2-enoxyphenyl)-7-methyl-3-oxo-2-(pyridin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27N3O5S/c1-5-14-35-20-12-11-18(15-21(20)33-6-2)24-23(26(32)34-7-3)17(4)29-27-30(24)25(31)22(36-27)16-19-10-8-9-13-28-19/h5,8-13,15-16,24H,1,6-7,14H2,2-4H3/b22-16+ |
Clave InChI |
XKMPZCWXQZSHEM-CJLVFECKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=N4)/S3)C)C(=O)OCC)OCC=C |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=N4)S3)C)C(=O)OCC)OCC=C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=N4)S3)C)C(=O)OCC)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328817.png)
![4-{5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B328819.png)
![1-(4-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328821.png)

![3-[(4-Bromo-2-methylanilino)methyl]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B328825.png)
![3-[(4-Bromo-2-methylanilino)methyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B328826.png)
![(5E)-3-[(4-bromo-2-methylanilino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B328827.png)


![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B328832.png)
![ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328833.png)
![ethyl 5-(2-chlorophenyl)-2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328834.png)
![ethyl 5-(2-chlorophenyl)-2-({6-nitro-1,3-benzodioxol-5-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328835.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328837.png)
